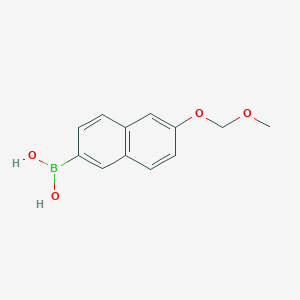

6-(Methoxymethoxy)naphthalene-2-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Methoxymethoxy)naphthalene-2-boronic acid is a chemical compound with the CAS Number: 2246782-98-7 . It has a molecular weight of 232.04 .

Synthesis Analysis

The synthesis of this compound involves several chemical reactions. It is used as a reactant for Suzuki-Miyaura coupling . It also plays a role in the enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis .Molecular Structure Analysis

The molecular formula of this compound is C12H13BO4 . The InChI Code is 1S/C12H13BO4/c1-16-8-17-12-5-3-9-6-11 (13 (14)15)4-2-10 (9)7-12/h2-7,14-15H,8H2,1H3 .Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used in Suzuki-Miyaura coupling , enantioselective a-arylation of carbonyls via copper-bisoxazoline catalysis , enantioselective synthesis of aryl ketones , copper-catalyzed trifluoromethylation , and rhodium-catalyzed oxidative coupling with alkynes .Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder . It has a melting point of >295 °C and a predicted boiling point of 416.2±37.0 °C . The predicted density is 1.23±0.1 g/cm3 . It is slightly soluble in DMSO and methanol when heated .科学的研究の応用

6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid has been used in various scientific research applications. One of the most common applications is as a reagent in organic synthesis. It is used in the synthesis of various organic compounds, such as amines, alcohols, and esters. 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid is also used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polycarbonates.

作用機序

Biochemical Pathways

It’s known that boronic acids can participate in suzuki-miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .

Action Environment

実験室実験の利点と制限

The advantages of using 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid in lab experiments include its high solubility in polar solvents, its stability under a variety of conditions, and its ability to react with a variety of molecules. The main limitation of using 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid in lab experiments is that it is not very soluble in non-polar solvents, such as hexane and cyclohexane.

将来の方向性

Future research on 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid should focus on furthering our understanding of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and other areas. Additionally, further research should investigate the use of 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid in the synthesis of new and improved polymers. Finally, further research should be conducted to determine the optimal conditions for the synthesis and use of 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid in lab experiments.

合成法

6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-naphthol with boron tribromide in the presence of an acid catalyst. This reaction produces 6-(Methoxymethoxy)naphthalene-2-boronic acidnaphthylboronic acid as the major product, along with other minor products. Other methods of synthesis include the reaction of 2-naphthol with boron trichloride in the presence of a base, the reaction of 2-naphthol with boron trifluoride in the presence of an acid, and the reaction of 2-naphthol with boron trifluoride in the presence of a base.

Safety and Hazards

The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

特性

IUPAC Name |

[6-(methoxymethoxy)naphthalen-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO4/c1-16-8-17-12-5-3-9-6-11(13(14)15)4-2-10(9)7-12/h2-7,14-15H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIHUINMAWPVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)

![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)